6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol
Overview
Description
“6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol” is a chemical compound with the molecular formula C16H21N3O4 . It is a member of quinazolines .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C16H21N3O4 . It includes a quinazoline core, which is a type of heterocyclic compound, and various functional groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound is not available from the sources I found .Scientific Research Applications
Antitumoral Agent
This compound has been identified as a reversible inhibitor of DNA Methyltransferase and Lysine Methyltransferase G9a, showing efficacy in antitumoral activities in vivo .
Pharmaceutical Testing
It is used as a reference standard in pharmaceutical testing to ensure accurate results, which is crucial for drug development and quality control .
Therapeutic Applications
Chemical Research
The compound’s physical and chemical properties such as melting point, boiling point, and density make it an interesting subject for chemical research .
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, have been reported to show a broad range of medicinal activities .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to significant biological activities .
Biochemical Pathways
Quinazoline derivatives are known to impact a variety of biochemical pathways, leading to their broad range of medicinal activities .
Result of Action
Quinazoline derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their medicinal activities .
properties
IUPAC Name |
6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-13-9-11-12(17-16(21)18-15(11)20)10-14(13)23-8-4-7-19-5-2-3-6-19/h9-10H,2-8H2,1H3,(H2,17,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBLLKGGXRMCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCCCN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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